4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid

Medicinal Chemistry Structure-Activity Relationships Chemical Synthesis

4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid (CAS 750613-57-1) is a synthetic sulfonamide derivative with the molecular formula C14H14N2O5S and a molecular weight of 322.34 g/mol. It features a benzoic acid core substituted with a 4-methoxy group and a 3-sulfamoyl moiety bearing an N-(pyridin-3-ylmethyl) substituent.

Molecular Formula C14H14N2O5S
Molecular Weight 322.34
CAS No. 750613-57-1
Cat. No. B2424607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid
CAS750613-57-1
Molecular FormulaC14H14N2O5S
Molecular Weight322.34
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CN=CC=C2
InChIInChI=1S/C14H14N2O5S/c1-21-12-5-4-11(14(17)18)7-13(12)22(19,20)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3,(H,17,18)
InChIKeyPAFZLKRPCVIIBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic Acid (CAS 750613-57-1): Core Identity and Procurement-Relevant Classification


4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid (CAS 750613-57-1) is a synthetic sulfonamide derivative with the molecular formula C14H14N2O5S and a molecular weight of 322.34 g/mol . It features a benzoic acid core substituted with a 4-methoxy group and a 3-sulfamoyl moiety bearing an N-(pyridin-3-ylmethyl) substituent [1]. This compound belongs to the broader class of sulfamoyl benzoic acids, which are recognized as inhibitors of carbonic anhydrase (CA) enzymes and other therapeutically relevant targets [2]. It is supplied as a research-grade chemical with a typical purity specification of 95% .

Why Generic Interchange with Common Analogs Fails for 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic Acid Procurement


Generic substitution among sulfamoyl benzoic acid analogs is precluded by marked differences in molecular weight, substitution pattern, and lipophilicity that directly impact biological target engagement. The 4-methoxy substituent on the target compound is absent in the des-methoxy analog 4-[(pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid (CAS 325851-07-8, MW 292.31) and its 3-substituted isomer (CAS 733031-16-8, MW 292.31) , resulting in a ~30 Da mass increase for the target compound. This structural differentiation is critical because the methoxy group is known to modulate hydrogen-bonding capacity and electron density on the aromatic ring, potentially altering inhibitor potency and isoform selectivity in carbonic anhydrase systems [1]. Furthermore, the 2,4-dichloro analog (CAS 863416-28-8, MW 361.20) introduces additional steric bulk and altered electronic character that would confound direct substitution in structure-activity relationship (SAR) studies. Thus, procurement of this specific compound is essential to maintain experimental consistency and ensure valid SAR interpretation.

Quantitative Differentiation Guide for 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic Acid Against Key Analogs


Molecular Weight Differentiation Against Des-Methoxy Analogs

The target compound exhibits a molecular weight of 322.34 g/mol, which is 30.03 g/mol higher than the des-methoxy analog 4-[(pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid (MW 292.31 g/mol) and its 3-substituted isomer 3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid (MW 292.31 g/mol) . This mass difference corresponds precisely to the introduction of the 4-methoxy (-OCH3) substituent, which is absent in both comparators. The 2,4-dichloro analog (CAS 863416-28-8) possesses a molecular weight of 361.20 g/mol , representing an even larger deviation and indicating the presence of two chlorine atoms. Purity specifications across all analogs are nominally 95%, making molecular weight the most salient physical differentiation for procurement identification and quality control .

Medicinal Chemistry Structure-Activity Relationships Chemical Synthesis

Predicted Lipophilicity Increase via 4-Methoxy Substitution vs. Des-Methoxy Analogs

The presence of the 4-methoxy substituent in the target compound is predicted to increase lipophilicity relative to the des-methoxy analogs. While experimentally measured LogP values for this specific compound are not available in public databases, the 4-methoxy group is a well-established lipophilicity-enhancing moiety. A structurally related sulfamoyl benzoic acid, 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid, has a reported LogP of 3.05 [1], providing a class-level reference. In contrast, the simplest unsubstituted 4-sulfamoylbenzoic acid has a measured LogP of 1.81 [2]. The addition of the pyridin-3-ylmethyl group further modifies lipophilicity due to the heteroaromatic ring system. This enhanced lipophilicity is expected to influence membrane permeability and target binding characteristics in cell-based assays [3].

Drug Design Pharmacokinetics Lipophilicity

Carbonic Anhydrase Inhibition Potential of Sulfamoyl Benzoic Acid Scaffold

Sulfamoyl benzoic acid derivatives constitute a well-established class of carbonic anhydrase (CA) inhibitors. The sulfamoyl group acts as a zinc-binding moiety within the CA active site [1]. Research has demonstrated that structural modifications on the benzoic acid core, including methoxy substitution, can modulate isoform selectivity among CA I, II, and the tumor-associated CA IX [2]. While direct inhibitory data (Ki or IC50) for 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid against specific CA isoforms has not been published, the compound contains all the pharmacophoric elements required for CA inhibition: a primary sulfonamide-like sulfamoyl group and an aromatic carboxylate moiety [3]. Patent literature further supports the potential anticancer utility of structurally related sulfamoyl benzoic acid derivatives, with claims of antiproliferative activity against cervical and ovarian carcinoma cells [4].

Enzyme Inhibition Carbonic Anhydrase Cancer Research

Optimal Scientific Application Scenarios for 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic Acid Based on Evidence


Carbonic Anhydrase Isoform Selectivity Screening and SAR Expansion

Given the well-established role of sulfamoyl benzoic acids as carbonic anhydrase inhibitors [1], 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid is optimally deployed in CA isoform selectivity screening panels. Its unique combination of the 4-methoxy substituent and the pyridin-3-ylmethyl-modified sulfamoyl group provides a distinct structural phenotype compared to existing CA inhibitor libraries. The increased lipophilicity conferred by the methoxy and pyridinylmethyl groups may favor inhibition of membrane-associated isoforms such as CA IX and CA XII, which are validated targets in tumor hypoxia and metastasis [2]. Procurement is recommended for laboratories conducting CA-focused drug discovery programs seeking to diversify their screening collections beyond simple benzenesulfonamides.

Antiproliferative Screening in Gynecological Cancer Cell Lines

Patent literature indicates that sulfamoyl benzoic acid derivatives of this structural class exhibit antiproliferative activity against cervical and ovarian carcinoma cell lines [3]. This compound is therefore well-suited for secondary validation studies in gynecological oncology models. Its structural differentiation from the des-methoxy analog (MW 292.31) provides an opportunity to assess the contribution of the 4-methoxy group to anticancer potency. Researchers should note that direct IC50 values for this specific compound against cancer cell lines have not been published, and the compound should be treated as a screening candidate rather than a validated lead.

Chemical Proteomics Probe Development

The compound's sulfamoyl moiety has the potential to interact with zinc-containing enzymes and other metalloproteins, making it a candidate for chemical proteomics applications [4]. Its molecular weight of 322.34 g/mol and the presence of the carboxylic acid functional group provide a synthetic handle for bioconjugation or affinity matrix immobilization . Procurement is advised for research groups developing activity-based protein profiling (ABPP) probes targeting the serine hydrolase or metalloprotease families, where sulfonamide-based warheads have shown utility.

Quote Request

Request a Quote for 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.